Ascr#18
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Overview
Description
Ascr#18 is a nematode signaling molecule, specifically an ascaroside, which plays a crucial role in the communication and behavior of nematodes. Ascarosides are a family of pheromones that influence various aspects of nematode life, including development, lifespan, propagation, and stress response . This compound is known for its ability to induce prepenetration defenses in plants, making it a valuable component in biocontrol scenarios .
Preparation Methods
The synthesis of Ascr#18 involves the formal condensation of the alcoholic hydroxy group of (10R)-10-hydroxyundecanoic acid with ascarylopyranose (the α anomer) . The industrial production methods for this compound are not extensively documented, but it is known that it can be secreted by plant-parasitic nematodes into the rhizosphere .
Chemical Reactions Analysis
Ascr#18 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a metabolite of the nematode Caenorhabditis elegans and can be detected in wild-type and mutant worms . The compound’s reactions often involve common reagents and conditions used in organic chemistry, such as oxidizing agents and reducing agents. The major products formed from these reactions include derivatives of the original ascaroside structure .
Scientific Research Applications
Ascr#18 has a wide range of scientific research applications. In chemistry, it is studied for its unique structure and reactivity. In biology, it is used to understand nematode behavior and communication. In medicine, this compound’s ability to induce plant defenses makes it a potential candidate for developing biocontrol agents against plant pathogens . Additionally, it has industrial applications in agriculture, where it can be used to enhance plant growth and resistance to diseases .
Mechanism of Action
The mechanism of action of Ascr#18 involves its role as a signaling molecule that activates plant immunity. When applied to plants, this compound induces the accumulation of hydrogen peroxide (H2O2) at attacked stomata, leading to enhanced local immune responses and reduced pathogen penetration . This activation of plant defenses is mediated through various molecular pathways, including the salicylic acid and jasmonic acid signaling pathways .
Comparison with Similar Compounds
Ascr#18 is part of a larger family of ascarosides, which includes compounds such as Ascr#1, Ascr#5, and Ascr#9. These compounds share a similar basic structure but differ in their side chains and functional groups, leading to variations in their biological activities . For example, Ascr#5 is known for its role in dauer formation in nematodes, while this compound is more involved in plant-nematode interactions . The uniqueness of this compound lies in its ability to induce strong resistance in plants against a wide range of pathogens, making it a valuable tool in agricultural biocontrol .
Properties
IUPAC Name |
(10R)-10-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyundecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O6/c1-12(9-7-5-3-4-6-8-10-16(20)21)22-17-15(19)11-14(18)13(2)23-17/h12-15,17-19H,3-11H2,1-2H3,(H,20,21)/t12-,13+,14-,15-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRWSOYISAIFOZ-JRBZFYFNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OC(C)CCCCCCCCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCCCCCCCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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